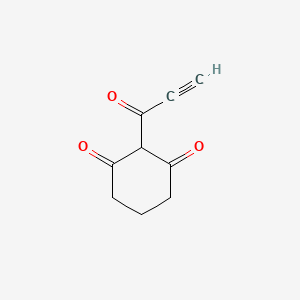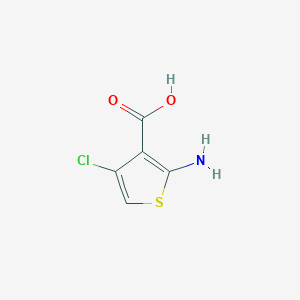![molecular formula C6H12Cl12P2Si4 B14353739 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane CAS No. 96284-14-9](/img/structure/B14353739.png)
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane is a complex organosilicon compound
準備方法
The synthesis of 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane typically involves the reaction of trichlorosilane with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield of the compound.
化学反応の分析
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trichlorosilyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and developing new biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, coatings, and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane involves its interaction with molecular targets through its trichlorosilyl and diphosphane groups. These interactions can lead to the formation of new chemical bonds, resulting in the desired chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions used.
類似化合物との比較
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane can be compared with other similar compounds such as:
1,2-Bis(trichlorosilyl)ethane: This compound has a similar trichlorosilyl structure but lacks the diphosphane units, making it less versatile in certain applications.
Bis(trichlorosilyl)methane: This compound also contains trichlorosilyl groups but has a different central structure, leading to different reactivity and applications
特性
CAS番号 |
96284-14-9 |
|---|---|
分子式 |
C6H12Cl12P2Si4 |
分子量 |
683.9 g/mol |
IUPAC名 |
bis(trichlorosilyl)methylidene-[bis(trichlorosilyl)methylidene-dimethyl-λ5-phosphanyl]-dimethyl-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl12P2Si4/c1-19(2,5(21(7,8)9)22(10,11)12)20(3,4)6(23(13,14)15)24(16,17)18/h1-4H3 |
InChIキー |
OVKIOESGMAVLEL-UHFFFAOYSA-N |
正規SMILES |
CP(=C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)(C)P(=C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



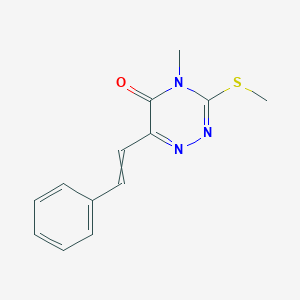
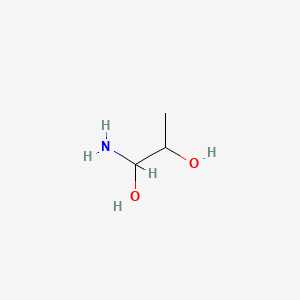


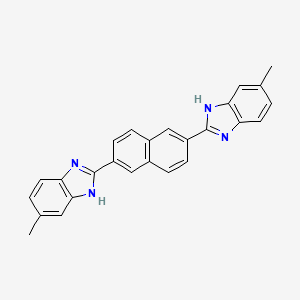
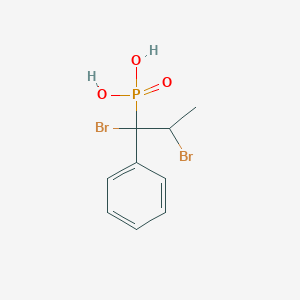
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
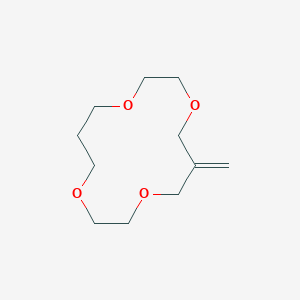
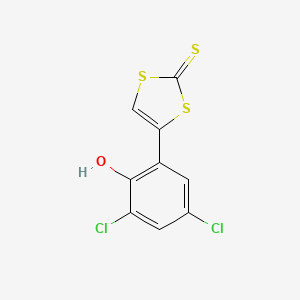
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
